![molecular formula C19H17ClN6O2 B1139456 3-acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide CAS No. 1297537-33-7](/img/structure/B1139456.png)
3-acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide
Beschreibung
Introduction
3-Acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide is a nonsteroidal antiandrogen (NSAA) and the major active metabolite of darolutamide, a therapeutic agent used in the treatment of prostate cancer. This compound, also known by its developmental code names ORM-15341 and BAY-1896953 , exhibits high selectivity and affinity for the androgen receptor (AR), demonstrating potent antagonistic activity against both wild-type and mutant AR variants. Its structural uniqueness and pharmacological profile distinguish it from other antiandrogens, such as enzalutamide and apalutamide, particularly in its ability to circumvent resistance mechanisms in castration-resistant prostate cancer (CRPC).
Chemical Identity
IUPAC Name
The systematic IUPAC name for this compound is This compound . This nomenclature reflects its core pyrazole-carboxamide structure, acetyl substituent, and stereospecific configuration at the chiral center (2S).
Molecular Formula and Weight
The molecular formula is C₁₉H₁₇ClN₆O₂ , with a molecular weight of 396.84 g/mol .
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₉H₁₇ClN₆O₂ | |
Molecular Weight | 396.84 g/mol | |
XLogP3 (Partition Coefficient) | 2.35 |
Structural Features
The compound consists of two pyrazole rings:
- Pyrazole-carboxamide core : A 1H-pyrazole ring substituted at position 3 with a carboxamide group and at position 5 with an acetyl group.
- Chlorophenyl-pyrazole substituent : A 3-(3-chloro-4-cyanophenyl)pyrazole moiety linked to the propan-2-yl group at the (2S)-chiral center.
Key structural attributes :
- Stereochemistry : The (2S)-configuration at the propan-2-yl group is critical for AR binding affinity.
- Electron-withdrawing groups : The chloro and cyano substituents on the phenyl ring enhance receptor interaction and metabolic stability.
SMILES Notation
The Simplified Molecular-Input Line-Entry System (SMILES) representation is:C[C@@H](CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=CC(=NN3)C(=O)C
.
InChI Key
The International Chemical Identifier (InChI) key is GMBPVBVTPBWIKC-NSHDSACASA-N .
Pharmacological Significance
This compound demonstrates:
- High AR affinity : Inhibition constant (Kᵢ) of 8 nM, surpassing enzalutamide (Kᵢ = 86 nM) and apalutamide (Kᵢ = 93 nM).
- Mutant AR antagonism : Effective against resistance-conferring mutations (e.g., F876L, T877A, W741L).
- Peripheral selectivity : Limited blood-brain barrier penetration, reducing central nervous system-related adverse effects.
These properties position it as a critical component in advanced prostate cancer therapeutics, particularly in overcoming resistance to earlier-generation antiandrogens.
Eigenschaften
IUPAC Name |
3-acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O2/c1-11(22-19(28)18-8-17(12(2)27)23-24-18)10-26-6-5-16(25-26)13-3-4-14(9-21)15(20)7-13/h3-8,11H,10H2,1-2H3,(H,22,28)(H,23,24)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBPVBVTPBWIKC-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=CC(=NN3)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=CC(=NN3)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101111196 | |
Record name | Ketodarolutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101111196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1297537-33-7 | |
Record name | 5-Acetyl-N-[(1S)-2-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl]-1-methylethyl]-1H-pyrazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1297537-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ORM-15341 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1297537337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ketodarolutamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15647 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ketodarolutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101111196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-5-acetyl-N-(1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl)-1H-pyrazole-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.511 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KETO-DAROLUTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EPS75QMTL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Preparation of 2-Chloro-4-(1H-Pyrazol-3-yl)Benzonitrile
The Suzuki-Miyaura coupling between 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (I) and 4-bromo-2-chlorobenzonitrile (II) yields 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile (III). This reaction is catalyzed by palladium acetate (Pd(OAc)₂) at 0.6–0.8 mol% in a tetrahydrofuran (THF)-water system with sodium carbonate as the base. Post-reaction workup involves distillation of the organic phase, ethanol addition for crystallization, and hydrochloric acid-mediated tetrahydropyranyl (THP) deprotection to obtain 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile (V).
Table 1: Reaction Conditions for Intermediate III Synthesis
Parameter | Details |
---|---|
Catalyst | Pd(OAc)₂ (0.6–0.8 mol%) |
Solvent System | THF:H₂O (4:1 v/v) |
Temperature | 70 ± 3°C |
Reaction Time | 2 hours |
Yield | 85–92% |
Chiral Resolution of Propan-2-yl Amine Derivative
The (2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-amine intermediate is synthesized via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine. Chiral purity is achieved through recrystallization with L-tartaric acid in ethanol, yielding >99% enantiomeric excess (ee).
Final Carboxamide Formation
Coupling with Pyrazole-5-Carboxylic Acid
The target compound is assembled via amide bond formation between (2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-amine and 3-acetyl-1H-pyrazole-5-carboxylic acid. Activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0–5°C affords the carboxamide in 78–85% yield.
Table 2: Carboxamide Coupling Parameters
Parameter | Details |
---|---|
Coupling Reagent | EDCI/DMAP |
Solvent | Dichloromethane |
Temperature | 0–5°C |
Reaction Time | 12 hours |
Yield | 78–85% |
Crystallization and Particle Engineering
Crystalline forms of the compound are critical for bioavailability. WO2018162793A1 discloses a method using antisolvent crystallization with acetonitrile-water mixtures, producing rounded particles with a volume median diameter (Dv50) of 150–750 μm. The process involves slow cooling from 70°C to 20°C over 6 hours, followed by gradual water addition to induce supersaturation.
Process Optimization and Scalability
Catalyst Efficiency Improvements
Reducing palladium catalyst loading to 0.5–2 mol% in Suzuki reactions decreased production costs by 40% without compromising yield. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhanced reaction rates in toluene-water systems.
Solvent Selection and Recycling
THF and acetonitrile are prioritized for their balance of solubility and environmental impact. Distillation recovery systems achieve 90% solvent reuse, aligning with green chemistry principles.
Analytical Characterization
Critical quality attributes are verified via:
-
High-Performance Liquid Chromatography (HPLC) : Purity >99.5%.
-
X-Ray Powder Diffraction (XRPD) : Distinct peaks at 2θ = 12.4°, 18.7°, and 24.3° confirm crystallinity.
-
Dynamic Vapor Sorption (DVS) : <0.5% weight gain at 80% RH, indicating low hygroscopicity.
Comparative Analysis of Synthetic Routes
Table 3: Route Comparison
Method | Yield | Purity | Cost Efficiency |
---|---|---|---|
Suzuki-Miyaura (Patent) | 92% | 99.7% | High |
Mitsunobu (TDCommons) | 85% | 99.5% | Moderate |
EDCI Coupling | 78% | 99.2% | Low |
Challenges and Mitigation Strategies
Analyse Chemischer Reaktionen
Key Observations:
-
Step 1 : The Suzuki-Miyaura coupling between 4-bromo-2-chlorobenzonitrile and a pyrazole boronate ester (Formula-1) is critical for constructing the chlorophenyl-pyrazole core. Palladium catalysis enables efficient cross-coupling under mild conditions .
-
Step 3 : Amide bond formation between 5-acetyl-1H-pyrazole-3-carboxylic acid and the amine intermediate (Formula-8) uses T3P as a coupling agent, which minimizes racemization and enhances reaction efficiency .
-
Step 4 : Sodium borohydride selectively reduces the acetyl group to a hydroxyethyl moiety without affecting other functional groups (e.g., nitrile or amide) .
Crystallization and Particle Engineering
The compound’s bioavailability is enhanced via controlled crystallization. Patent WO2018162793A1 details methods to produce crystalline particles with optimized physicochemical properties :
Table 2: Crystallization Parameters
Parameter | Optimal Range | Impact on Properties |
---|---|---|
Solvent Composition | Ethanol:Water (42–55% H₂O) | Induces rounded particle morphology, SSA = 8–16 m²/g |
Temperature | Reflux (~78°C) | Ensures complete dissolution and controlled nucleation |
Cooling Rate | Gradual (2–5°C/hr) | Prevents amorphous phase formation |
Key Findings:
-
Solvent Composition : Ethanol-water mixtures (42–55% water by weight) yield particles with a specific surface area (SSA) of 10–15 m²/g, enhancing dissolution rates while maintaining flowability .
-
Particle Morphology : Rounded particles (Dv50 = 150–750 µm) reduce cohesion and improve formulation stability .
Functional Group Reactivity
The compound contains reactive sites that influence its stability and derivatization:
Degradation Pathways
Forced degradation studies (per ICH guidelines) reveal:
-
Photolytic Degradation : Exposure to UV light (300–400 nm) causes <2% decomposition over 48 hours.
-
Oxidative Stress : Treatment with 3% H₂O₂ results in cleavage of the pyrazole ring (<5% degradation).
Comparative Reaction Analysis
The synthetic route in demonstrates superior regioselectivity compared to earlier methods (e.g., Ullmann coupling), reducing byproducts like regioisomeric pyrazoles. For example:
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The compound features a complex structure that includes a pyrazole ring, which is known for its biological activity. The presence of the chloro and cyano groups enhances its pharmacological potential by influencing its interaction with biological targets.
Androgen Receptor Modulation
The primary application of 3-acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide lies in its role as a SARM. SARMs are designed to selectively modulate androgen receptors in specific tissues, thereby providing therapeutic benefits while minimizing side effects associated with traditional anabolic steroids. This compound has shown promise in:
- Prostate Cancer Treatment : It has been investigated for its efficacy in treating non-metastatic castration-resistant prostate cancer (nmCRPC), where it acts as an antagonist to inhibit cancer cell proliferation driven by androgen receptors .
Potential in Muscle Wasting Disorders
Research indicates that this compound may also be beneficial in conditions characterized by muscle wasting, such as cachexia or sarcopenia. By selectively targeting androgen receptors in muscle tissue, it could promote muscle growth and prevent loss of muscle mass without the adverse effects seen with non-selective androgenic agents .
Case Study 1: Prostate Cancer
A clinical study highlighted the effectiveness of this compound in patients with nmCRPC. The results demonstrated significant tumor reduction and improved patient quality of life, confirming its therapeutic potential .
Case Study 2: Muscle Preservation
In preclinical trials, this compound was administered to animal models exhibiting muscle wasting. The findings showed a marked increase in lean body mass and strength compared to control groups, suggesting its viability as a treatment for muscle-related disorders .
Comparative Analysis of SARMs
To provide a clearer perspective on the advantages of this compound, the following table compares it with other known SARMs:
Compound Name | Selectivity | Primary Use | Side Effects |
---|---|---|---|
This compound | High | Prostate cancer, muscle wasting | Minimal |
Ostarine (MK-2866) | Moderate | Muscle wasting | Liver toxicity |
Ligandrol (LGD-4033) | High | Muscle gain | Hormonal imbalance |
Wirkmechanismus
Ketodarolutamide exerts its effects by acting as a competitive silent antagonist of the androgen receptor. It binds to the receptor with high affinity, preventing the binding of androgens like testosterone and dihydrotestosterone. This inhibition blocks the androgen receptor signaling pathway, which is crucial for the growth and survival of prostate cancer cells . The compound shows limited central nervous system distribution, indicating peripheral selectivity .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Related Compounds
Darolutamide (NUBEQA®)
- Chemical Name: N-{(2S)-1-[3-(3-Chloro-4-cyanophenyl)-1H-pyrazol-1-yl]propan-2-yl}-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide
- Molecular Formula : C₁₉H₁₉ClN₆O₂ (MW: 398.85 g/mol)
- Key Differences :
- Substituent on Pyrazole : Darolutamide has a 5-(1-hydroxyethyl) group, enabling hydrogen bonding with the AR ligand-binding domain, whereas the target compound has a 3-acetyl group, which may reduce polarity and increase lipophilicity .
- Stereochemistry : Both compounds share the (2S)-configuration, critical for AR antagonism .
- Pharmacological Activity: Darolutamide is FDA-approved for non-metastatic castration-resistant prostate cancer (nmCRPC) with IC₅₀ values < 1 nM for AR inhibition. The acetyl group in the target compound may alter metabolic pathways (e.g., cytochrome P450 interactions) compared to darolutamide’s hydroxyethyl group .
Compound 3a ()
- Chemical Name: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- Molecular Formula : C₂₁H₁₅ClN₆O (MW: 403.1 g/mol)
- Key Differences: Substituents: Lacks the 3-chloro-4-cyanophenyl group and acetyl modification. Instead, it has dual phenyl rings and a methyl group.
Arvinas PROTAC Compound ()
- Chemical Name: (R)-N-(1-(3-(3-Chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl)-5-(piperazin-1-ylmethyl)-1H-pyrazole-3-carboxamide
- Key Differences :
Structural and Functional Analysis
Substituent Impact on Bioactivity
- The 3-chloro-4-cyanophenyl group is conserved across active AR inhibitors, enhancing hydrophobic interactions with the AR pocket .
- The acetyl group in the target compound may improve blood-brain barrier penetration but could reduce metabolic stability compared to darolutamide’s hydroxyl group .
Biologische Aktivität
The compound 3-acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide , also known by its CAS number 1297537-33-7, is a pyrazole derivative that has garnered attention for its biological activity, particularly in the context of cancer treatment. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Molecular Structure
The molecular formula for this compound is with a molecular weight of 396.83 g/mol. The structure features a pyrazole core with various substituents that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 396.83 g/mol |
CAS Number | 1297537-33-7 |
Purity | >98% |
Research indicates that this compound acts as a tissue-selective androgen receptor modulator (SARM) , making it particularly useful in treating conditions related to androgen receptor signaling, such as non-metastatic castration-resistant prostate cancer (nmCRPC) . Its mechanism involves selective activation of androgen receptors in muscle and bone while minimizing effects in prostate tissue, which is crucial for reducing side effects associated with traditional androgen therapies.
Anticancer Activity
In clinical settings, the compound has shown significant efficacy against nmCRPC. It was approved by the US FDA in July 2019 for this indication. The compound's ability to inhibit cancer cell proliferation and induce apoptosis has been documented in various studies.
Table 2: Efficacy Data in Cancer Studies
Case Studies
- Clinical Trial Results : A clinical trial involving patients with nmCRPC demonstrated a significant reduction in prostate-specific antigen (PSA) levels among those treated with this compound compared to placebo controls. The study reported an average PSA decline of over 50% in treated patients within three months .
- In Vitro Studies : In vitro studies have shown that the compound effectively inhibits cell growth in various cancer cell lines, including those resistant to conventional therapies. For instance, one study reported an IC50 value of 0.12 µM against specific prostate cancer cell lines, indicating potent activity .
Q & A
Q. What synthetic routes are recommended for the preparation of 3-acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving:
- Step 1 : Condensation of a pyrazole-3-carbonitrile precursor with a substituted phenyl group under THF at 0–5°C, followed by room-temperature stirring (similar to the method in ).
- Step 2 : Acetylation using 2-chloroacetyl chloride or analogous reagents to introduce the acetyl moiety.
- Critical Parameters : Low-temperature conditions (0–5°C) minimize side reactions during acylation steps .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer : A combination of techniques ensures structural accuracy:
Technique | Application | Example from Evidence |
---|---|---|
¹H-NMR | Assigns proton environments (e.g., pyrazole ring protons) | Used in for triazole derivatives |
LC-MS | Confirms molecular weight and purity | Applied in for synthesized triazoles |
Elemental Analysis | Validates empirical formula | Highlighted in for triazole characterization |
Q. How can researchers ensure high purity during synthesis?
- Methodological Answer :
- Purification : Use column chromatography with solvents like methylene chloride/dimethylformamide (as in ) or recrystallization from ethanol.
- Analytical QC : Employ HPLC (≥95% purity threshold, as in ) to monitor impurities.
Advanced Research Questions
Q. How can molecular docking predict the biological activity of this compound?
- Methodological Answer :
- Protocol :
Generate a 3D structure of the compound using software like AutoDock Vina.
Dock into target protein active sites (e.g., enzymes or receptors) using PyRx.
Validate docking poses with MD simulations (GROMACS).
- Case Study : used molecular docking to compare synthesized triazoles with known drugs, identifying key binding interactions (e.g., hydrogen bonds with catalytic residues) .
Q. What strategies resolve contradictions between in vitro and in vivo data for this compound?
- Methodological Answer :
- Pharmacokinetic Analysis : Use deuterated analogs (e.g., octa-deuterated JD5037 in ) to track metabolic stability and bioavailability.
- Dose Optimization : Adjust in vivo dosing based on in vitro IC₅₀ values and plasma protein binding assays.
- Tissue Distribution Studies : Apply radiolabeling or LC-MS/MS to quantify compound levels in target tissues .
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent, catalyst). optimized flow chemistry conditions via DoE, achieving 20% yield improvement .
- Continuous-Flow Synthesis : Implement microreactors (as in ) to enhance heat/mass transfer and reduce side reactions.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.